molecular formula C9H8N2O2 B8609907 (6-cyanopyridin-2-yl)methyl Acetate

(6-cyanopyridin-2-yl)methyl Acetate

Cat. No. B8609907
M. Wt: 176.17 g/mol
InChI Key: WAVPVOYWRJPMEC-UHFFFAOYSA-N
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Patent
US05364871

Procedure details

Phosphorus oxychloride (86.9 ml) was dropwise added to a mixture of 6-acetoxymethyl-2-pyridinecarboxamide (93.0 g) and N,N-dimethylformamide (74.2 ml) in ethyl acetate (930 ml) under ice-cooling with stirring and the mixture was stirred at ambient temperature for 4 hours. The reaction mixture was added to a water and adjusted to pH 8 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated to give 6-acetoxymethyl-2-cyanopyridine (84.0 g) as an oil.
Quantity
86.9 mL
Type
reactant
Reaction Step One
Name
6-acetoxymethyl-2-pyridinecarboxamide
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
74.2 mL
Type
reactant
Reaction Step One
Quantity
930 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([O:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]([NH2:19])=O)[CH:14]=[CH:13][CH:12]=1)(=[O:8])[CH3:7].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O>[C:6]([O:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]#[N:19])[CH:14]=[CH:13][CH:12]=1)(=[O:8])[CH3:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
86.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
6-acetoxymethyl-2-pyridinecarboxamide
Quantity
93 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=CC(=N1)C(=O)N
Name
Quantity
74.2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
930 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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